An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroundec-3-ene
An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroundec-3-ene
Introduction
1-Chloroundec-3-ene is a halogenated unsaturated hydrocarbon with the molecular formula C₁₁H₂₁Cl. Its structure, featuring a long alkyl chain, a double bond, and a chlorine atom in an allylic position, suggests its potential as a synthetic intermediate in various organic transformations. This guide provides an overview of its predicted physicochemical properties, expected spectroscopic characteristics, a plausible synthetic route, and general experimental protocols for its characterization. This information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 1-Chloroundec-3-ene. These values are extrapolated from data for similar long-chain alkenes and chlorinated hydrocarbons, such as 1-undecene.[1][2][3][4][5][6] The presence of the chlorine atom is expected to increase the molecular weight, boiling point, and density compared to the parent alkene, 1-undecene.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₂₁Cl | - |
| Molecular Weight | 188.74 g/mol | Calculated from atomic weights. |
| Boiling Point | 210-220 °C at 760 mmHg | Estimated to be higher than 1-undecene (192-193 °C) due to increased molecular weight and dipole-dipole interactions from the C-Cl bond.[2][3][4][5][6] |
| Melting Point | < -20 °C | Expected to be low, similar to other long-chain alkenes like 1-undecene (-49 °C).[2][3][4] The potential for both (E) and (Z) isomers may result in a lower, less defined melting point. |
| Density | 0.86 - 0.88 g/cm³ at 20 °C | Estimated to be greater than 1-undecene (~0.75 g/cm³) as chlorinated hydrocarbons are generally denser than their non-chlorinated counterparts.[1][2][7][8][9] |
| Solubility in Water | Sparingly soluble to insoluble | As a long-chain chlorinated hydrocarbon, it is expected to have very low solubility in water but should be soluble in common organic solvents.[1][5][8][10][11] |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar and moderately polar organic solvents such as ethers, hydrocarbons (e.g., hexane), and chlorinated solvents (e.g., dichloromethane).[5][10] |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar chlorinated alkenes. |
Spectroscopic Characterization
The structural features of 1-Chloroundec-3-ene would give rise to characteristic signals in various spectroscopic analyses.
The proton NMR spectrum is predicted to show the following key signals. The chemical shifts are estimates and can vary based on the solvent and the stereochemistry (E/Z) of the double bond.[12][13]
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| -CH₂-Cl (Protons at C1) | 3.9 - 4.1 | Doublet | These protons are adjacent to the double bond and deshielded by the chlorine atom.[14][15][16] |
| -CH=CH- (Olefinic protons at C3 and C4) | 5.4 - 5.8 | Multiplet | The coupling patterns will be complex due to coupling with each other and adjacent protons. |
| =CH-CH₂- (Allylic protons at C5) | 2.0 - 2.2 | Multiplet | These protons are allylic to the double bond. |
| -(CH₂)₅- (Methylene groups from C6 to C10) | 1.2 - 1.6 | Multiplet | A broad multiplet characteristic of a long alkyl chain. |
| -CH₃ (Terminal methyl group at C11) | 0.8 - 0.9 | Triplet | A typical upfield signal for a terminal methyl group. |
The carbon NMR spectrum is expected to display 11 distinct signals for each isomer.
| Carbon Atom(s) | Estimated Chemical Shift (ppm) | Notes |
| -CH₂-Cl (C1) | 45 - 50 | Carbon directly attached to the electronegative chlorine atom. |
| -CH=CH- (C3 and C4) | 125 - 135 | sp² hybridized carbons of the double bond. |
| Alkyl Chain Carbons (C5-C11) | 14 - 35 | sp³ hybridized carbons of the undecyl chain. |
The IR spectrum will be characterized by the vibrations of its key functional groups.[17][18][19]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H (sp² hybridized) | 3000 - 3100 | Medium | Stretching vibration of hydrogens on the double bond. |
| C-H (sp³ hybridized) | 2850 - 3000 | Strong | Stretching vibrations of the alkyl chain. |
| C=C (alkene) | 1640 - 1680 | Weak-Medium | Stretching vibration of the carbon-carbon double bond. |
| C-Cl (alkyl chloride) | 600 - 800 | Strong | Stretching vibration of the carbon-chlorine bond. This peak is in the fingerprint region.[20][21] |
In mass spectrometry with electron ionization, 1-Chloroundec-3-ene would undergo fragmentation.
-
Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 188.74. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z = 190.74 with about one-third the intensity of the M⁺ peak would be observed.[22]
-
Fragmentation Patterns: Common fragmentation would involve the loss of a chlorine radical (M - 35 or M - 37) and cleavage of the alkyl chain.[23][24][25][26] Alpha-cleavage next to the chlorine atom and allylic cleavage are also probable fragmentation pathways.
Experimental Protocols
A plausible method for the synthesis of 1-Chloroundec-3-ene is the allylic chlorination of undec-3-ene using a reagent such as N-chlorosuccinimide (NCS) with a radical initiator.[27][28][29][30][31]
Reaction Scheme: Undec-3-ene + N-Chlorosuccinimide (NCS) → 1-Chloroundec-3-ene + Succinimide
General Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve undec-3-ene in a suitable inert solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of the solvent.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 1-Chloroundec-3-ene.
A common method for determining the boiling point of a liquid is by distillation or using a Thiele tube for smaller quantities.[32][33][34][35][36]
Protocol (Simple Distillation):
-
Place approximately 5-10 mL of the purified 1-Chloroundec-3-ene into a small round-bottom flask, adding a few boiling chips.
-
Set up a simple distillation apparatus with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point at the recorded atmospheric pressure.
The density of a liquid can be determined by measuring the mass of a known volume.[37][38][39][40]
Protocol:
-
Use a calibrated pycnometer or a volumetric flask.
-
Weigh the clean, dry container on an analytical balance.
-
Fill the container to the calibration mark with 1-Chloroundec-3-ene, ensuring the temperature of the liquid is recorded.
-
Weigh the filled container.
-
The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.
A qualitative assessment of solubility can be performed by mixing the compound with various solvents.[41][42][43][44][45]
Protocol:
-
Place a small amount (e.g., 0.1 mL) of 1-Chloroundec-3-ene into a series of test tubes.
-
To each test tube, add 2 mL of a different solvent (e.g., water, ethanol, diethyl ether, hexane).
-
Agitate each mixture vigorously.
-
Observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).
Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of 1-Chloroundec-3-ene.
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